![molecular formula C9H7F3N2O4S B2697506 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid CAS No. 931966-70-0](/img/structure/B2697506.png)
1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid
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Overview
Description
The compound is a benzothiadiazine derivative. Benzothiadiazines are a class of compounds that are often used in medicinal chemistry. They have a two-ring structure, with one of the rings containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzothiadiazine core, with a trifluoromethyl group attached at the 6-position, and carboxylic acid at the 3-position. The “1,1-bis(oxidanylidene)” part of the name suggests the presence of two carbonyl groups, which are likely part of the benzothiadiazine ring structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For instance, 1,1-bis(trifluoromethyl)hydrazine has been shown to react with perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its benzothiadiazine core and the attached functional groups. The trifluoromethyl group would likely make the compound somewhat lipophilic, while the carboxylic acid group would provide some degree of acidity .Scientific Research Applications
Microwave-Assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs
A series of new dicarboxylic acid derivatives, including 1,3,4-thiadiazines, were synthesized using an environmentally benign microwave-induced technique. These compounds, derived from 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid, have been evaluated for their antibacterial and antifungal activities. The synthesized compounds exhibited significant potential as novel drugs due to their better results compared to reference drugs in combating bacterial and fungal infections (Dabholkar & Parab, 2011).
Efficient Routes for the Synthesis of Novel Bis(s‐triazolo[3,4‐b][1,3,4]thiadiazines)
This research outlines the synthesis of bis(triazolo[3,4-b]thiadiazine) derivatives directly linked to the benzene core. The study explores the potential applications of these compounds, synthesized from dicarboxylic acids, in various fields. The efficiency of these synthesis routes opens up new avenues for the development of compounds with potential applications in materials science and pharmaceuticals (Sarhan, Badawy, & Elwahy, 2014).
Synthons Competition/Prediction in Cocrystallization of Flexible Dicarboxylic Acids with Bent Dipyridines
This study investigates the cocrystallization of flexible dicarboxylic acids, including 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid derivatives, with bent dipyridines. It highlights the formation of organic cocrystalline materials, showcasing the potential of these compounds in creating advanced materials with specific structural and functional properties (Du et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid, also known as MLS-0111551.0001, is the aldosterone synthase . Aldosterone synthase is an enzyme involved in the biosynthesis of the hormone aldosterone, which plays a crucial role in the regulation of blood pressure .
Mode of Action
MLS-0111551.0001 acts as a highly selective inhibitor of aldosterone synthase . By inhibiting this enzyme, the compound reduces the production of aldosterone, leading to a decrease in blood pressure .
Biochemical Pathways
The compound MLS-0111551.0001 affects the aldosterone biosynthesis pathway . By inhibiting aldosterone synthase, it disrupts the conversion of corticosterone to aldosterone, leading to a decrease in aldosterone levels . This results in reduced sodium reabsorption and potassium secretion in the kidneys, ultimately leading to a decrease in blood pressure .
Result of Action
The molecular and cellular effects of MLS-0111551.0001’s action primarily involve the reduction of aldosterone levels . This leads to changes in ion transport in the kidneys, resulting in decreased sodium reabsorption and potassium secretion . At the cellular level, this can affect the function of cells in the kidney’s distal tubules and collecting ducts .
properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4S/c10-9(11,12)4-1-2-6-5(3-4)13-7(8(15)16)14-19(6,17)18/h1-3,7,13-14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVNNSBJAQRXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(NS2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid |
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